molecular formula C15H17NO B573683 (1S)-1-[4-(benzyloxy)phenyl]ethanamine CAS No. 186029-00-5

(1S)-1-[4-(benzyloxy)phenyl]ethanamine

Cat. No.: B573683
CAS No.: 186029-00-5
M. Wt: 227.307
InChI Key: QMDCQFSPDUEVRF-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-[4-(Benzyloxy)phenyl]ethanamine is a chiral amine of significant value in organic synthesis and medicinal chemistry research. Its structure, featuring a stereogenic center and a benzyloxy-protected phenol group, makes it a versatile chiral building block or auxiliary for constructing complex molecules with high enantiopurity . A key research application is its use as a critical intermediate in the multi-step synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Scientific literature and patents describe its role in the synthesis of (R,R)-Formoterol, a long-acting beta-2-adrenergic receptor agonist used in the treatment of asthma . The compound functions as a chiral auxiliary, where its amine group forms imines with ketones. These imines can then undergo diastereoselective reactions, such as nucleophilic addition or cycloadditions, to create new chiral centers. The benzylic nature of the chiral auxiliary allows for its subsequent cleavage under mild hydrogenolysis conditions after it has served its stereodirecting purpose . This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals . For specific data, including molecular weight (227.3 g/mol) and molecular formula (C15H17NO), please refer to the lot-specific Certificate of Analysis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(4-phenylmethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12H,11,16H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDCQFSPDUEVRF-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Enantiopure 1s 1 4 Benzyloxy Phenyl Ethanamine

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for producing optically active intermediates, offering high selectivity under mild, environmentally friendly conditions. researchgate.net Enzymes, by their inherent chiral nature, are exceptionally suited for creating single stereoisomers. researchgate.net

Kinetic resolution is a widely used enzymatic method for separating racemic mixtures. However, it is fundamentally limited to a maximum theoretical yield of 50% for the desired enantiomer. princeton.edu To overcome this limitation, dynamic kinetic resolution (DKR) has been developed, which integrates an in-situ racemization of the slower-reacting enantiomer, enabling a theoretical yield of 100%. princeton.edubeilstein-journals.org

For the synthesis of (1S)-1-[4-(benzyloxy)phenyl]ethanamine, a DKR process can be applied to its racemic precursor. This process typically involves two key catalysts: a lipase (B570770) for the enantioselective acylation and a metal catalyst for the racemization of the unreacted amine. Lipases, such as Candida antarctica lipase B (CALB), are highly effective for this purpose. beilstein-journals.org The racemization of the unreacted (R)-amine is often achieved using a palladium or ruthenium-based catalyst. beilstein-journals.orgresearchgate.net In a typical DKR of a primary benzyl (B1604629) amine, the lipase selectively acylates the (R)-enantiomer, which is then racemized by the metal catalyst, continuously supplying the (R)-enantiomer for the resolution step until, ideally, the entire racemic starting material is converted to the single (S)-enantiomer product. princeton.eduprinceton.edu The efficiency of the DKR process hinges on carefully tuning the reaction conditions so that the rate of racemization is equal to or greater than the rate of the slower-reacting enantiomer's acylation. princeton.edu

Table 1: Key Components in Dynamic Kinetic Resolution (DKR) of Primary Amines Click on the headers to sort the data.

Component Function Example Citation
Enzyme Enantioselective acylation of one enantiomer Candida antarctica Lipase B (CALB, Novozym 435) beilstein-journals.orgresearchgate.net
Racemization Catalyst In-situ racemization of the unreacted amine Palladium nanocatalyst, Ruthenium complexes beilstein-journals.orgresearchgate.net
Acyl Donor Acetylating agent for the amine Isopropyl acetate, Alkyl methoxyacetates beilstein-journals.org

| Solvent | Reaction medium | Toluene | beilstein-journals.org |

Asymmetric reductive amination catalyzed by ω-transaminases (ω-TAs) represents a highly efficient and green method for synthesizing chiral amines from prochiral ketones. nih.gov This one-step process offers high enantioselectivity and operates under mild conditions. nih.gov The synthesis of this compound can be achieved by the asymmetric amination of the corresponding prochiral ketone, 4-(benzyloxy)acetophenone, using an (S)-selective ω-transaminase.

The reaction mechanism involves the transfer of an amino group from an amino donor, such as L-alanine or isopropylamine, to the ketone substrate. nih.govnih.gov A significant challenge in these reactions is the unfavorable thermodynamic equilibrium, which often favors the reverse reaction. nih.gov To drive the reaction towards product formation, the ketone by-product (e.g., pyruvate (B1213749) when L-alanine is the donor) is often removed. This can be accomplished by using a multi-enzymatic system, for instance, by coupling the reaction with a lactate (B86563) dehydrogenase (LDH) to reduce pyruvate to lactate, or a pyruvate decarboxylase (PDC) to convert it to acetaldehyde (B116499) and CO2. nih.govtdx.cat Using whole-cell biocatalysts can often provide better results than isolated enzymes, as the cellular machinery can assist in cofactor regeneration and by-product removal, leading to higher yields and enantiomeric excesses, often exceeding 99%. nih.gov

Table 2: ω-Transaminase System for Asymmetric Synthesis Click on the headers to sort the data.

Component Role Example Substrate By-product Removal System Citation
ω-Transaminase (ω-TA) Catalyzes asymmetric amination of a ketone Acetophenone Lactate Dehydrogenase (LDH) nih.gov
Amino Donor Provides the amino group L-Alanine Pyruvate Decarboxylase (PDC) tdx.cat
Prochiral Ketone Substrate converted to chiral amine 4-(benzyloxy)acetophenone - nih.gov

| Cofactor | Required for enzyme activity | Pyridoxal 5'-phosphate (PLP) | - | nih.gov |

Deracemization is an ideal process for producing a single enantiomer from a racemic mixture, as it aims to convert the unwanted enantiomer into the desired one, achieving up to 100% theoretical yield. Dynamic kinetic resolution (DKR) is a prominent example of an enantioconvergent process. princeton.edu

A true deracemization process involves the selective transformation of one enantiomer, its conversion back to the racemic intermediate, and subsequent re-entry into the resolution cycle. A common strategy involves the use of two enzymes in a cycle. For a racemic amine, an enantioselective oxidase could convert the undesired (R)-enantiomer to the corresponding imine. This achiral imine can then be asymmetrically reduced by a separate enzyme, such as an imine reductase or a transaminase, to the desired (S)-amine. Concurrently, the (S)-amine from the original racemic mixture remains untouched by the oxidase. This approach effectively converts the entire racemic starting material into a single, highly enantiopure product. The development of such multi-enzyme cascades represents a sophisticated and highly efficient route to enantiopure amines like this compound.

Asymmetric Catalytic Synthesis

Transition-metal catalyzed asymmetric synthesis provides a powerful alternative to biocatalytic methods, often characterized by high turnover numbers and broad substrate scope.

The asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for synthesizing chiral amines. nih.gov For this compound, the strategy involves the initial formation of an imine from 4-(benzyloxy)acetophenone, followed by hydrogenation in the presence of a chiral transition-metal catalyst.

The N-H imine precursor can be readily prepared from the ketone. nih.gov The subsequent hydrogenation is typically catalyzed by complexes of iridium, rhodium, or ruthenium, paired with chiral ligands. nih.govyoutube.com Iridium complexes, in particular, have shown excellent performance in the hydrogenation of N-H ketoimines, providing chiral amines in high yields (90-95%) and with excellent enantioselectivities (up to 95% ee). nih.gov The reaction is performed under a hydrogen atmosphere, where the chiral catalyst complex facilitates the stereoselective addition of hydrogen across the C=N double bond of the imine.

The success of asymmetric hydrogenation is critically dependent on the structure and efficacy of the chiral ligand coordinated to the metal center. The ligand creates a chiral environment around the metal, directing the hydrogen transfer to one face of the imine substrate, thereby inducing enantioselectivity.

For the hydrogenation of imines, bidentate phosphine (B1218219) ligands are among the most successful and widely studied. Ligands such as those from the BINAP family or f-binaphane, when complexed with iridium or ruthenium, have proven highly effective. nih.govnih.gov The development of these ligands involves fine-tuning their electronic and steric properties to maximize both catalytic activity and enantioselectivity for a specific substrate. For instance, novel chiral phosphine-functionalized polyether ionic liquids have been developed that act as both the chiral ligand and the reaction medium, allowing for efficient catalyst recycling in a green process. nih.gov The optimization process involves screening a library of ligands and reaction conditions (temperature, pressure, solvent) to achieve the highest possible enantiomeric excess for the desired amine product.

Table 3: Chiral Ligands for Asymmetric Hydrogenation Click on the headers to sort the data.

Ligand Class Metal Center Substrate Type Typical Enantioselectivity (ee) Citation
BINAP Derivatives Ruthenium (Ru) β-keto esters 93-97% nih.gov
f-binaphane Iridium (Ir) N-H ketoimines up to 95% nih.gov

| N,S-Bicyclic Sulfoxides | Iridium (Ir) | Acetophenone (transfer hydrogenation) | up to 80% | nih.gov |

Organocatalytic Asymmetric Reductive Amination and Related Transformations

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, complementing biocatalysis and transition-metal catalysis. nih.govrsc.org This approach utilizes small, chiral organic molecules to catalyze enantioselective transformations, offering advantages such as operational simplicity and environmental benignity.

Chiral amines can act as catalysts in the enantioselective reduction of imines. sigmaaldrich.comresearchgate.netpsu.edu The catalytic cycle typically involves the formation of a chiral enamine intermediate, which then undergoes a stereoselective reaction. While direct enantioselective reduction of imines catalyzed by chiral amines is a developing area, the underlying principles of enamine catalysis are well-established. researchgate.net For instance, chiral secondary amines have been successfully employed in a variety of asymmetric reactions proceeding via enamine intermediates. researchgate.net The design of bifunctional amine catalysts, which contain both a nucleophilic amine and another functional group capable of interacting with the substrate, has been a particularly fruitful strategy. researchgate.net

Chiral Brønsted acids, such as chiral phosphoric acids and their derivatives, have proven to be highly effective catalysts for a wide range of asymmetric transformations, including the synthesis of chiral amines. rsc.orgacs.orgnih.govnih.govnih.govresearchgate.net These catalysts operate by activating the electrophile, typically an imine, through hydrogen bonding, thereby creating a chiral environment that directs the approach of the nucleophile.

A notable strategy involves the tandem intermolecular hydroamination and transfer hydrogenation of alkynes, catalyzed by a combination of a gold(I) complex and a chiral Brønsted acid. acs.orgnih.gov In this approach, the gold catalyst facilitates the initial hydroamination of the alkyne to form a ketimine intermediate, which is then enantioselectively reduced in a transfer hydrogenation step catalyzed by the chiral Brønsted acid. acs.orgnih.gov This dual catalytic system has been shown to produce a variety of chiral secondary amines with excellent enantioselectivities. acs.orgnih.gov The development of more reactive and selective chiral Brønsted acid catalysts continues to expand the scope of this methodology. nih.gov

Asymmetric Alkylation and Addition Reactions for C-C Bond Formation Adjacent to the Chiral Center

The construction of the C-C bond adjacent to the nitrogen atom is a fundamental strategy for the synthesis of chiral amines. Asymmetric alkylation and addition reactions provide a direct means to establish the stereocenter.

Photoredox catalysis has recently emerged as a powerful tool for C-C bond formation, enabling the generation of α-amino radicals that can participate in various coupling reactions. researchgate.net While this area is still developing, it holds promise for the synthesis of complex chiral amines. The enantioselective addition of nucleophiles to imines, often referred to as the Mannich reaction, is a classic and effective method for synthesizing chiral β-amino carbonyl compounds, which are precursors to chiral amines. researchgate.net This transformation can be catalyzed by a variety of chiral catalysts, including chiral Lewis acids and Brønsted acids. researchgate.net The development of catalytic asymmetric methods for the formation of all-carbon quaternary stereocenters adjacent to a nitrogen atom remains a significant challenge due to steric hindrance. nih.govorganic-chemistry.org

Asymmetric Transfer Hydrogenation Strategies

Asymmetric transfer hydrogenation (ATH) is an attractive alternative to asymmetric hydrogenation, as it avoids the need for high-pressure hydrogen gas, instead using readily available hydrogen donors such as isopropanol (B130326) or formic acid. acs.orgresearchgate.netrsc.orgresearchgate.netrsc.org This method has been successfully applied to the enantioselective reduction of a wide range of imines to produce chiral amines.

The catalysts for ATH are typically transition metal complexes, with ruthenium and rhodium being the most common, often in combination with chiral ligands. researchgate.net More recently, manganese-catalyzed ATH has been developed as a more sustainable alternative. acs.org A key advantage of ATH is its potential for high catalyst turnover numbers and the ability to be performed on a gram scale without loss of enantioselectivity. acs.org For example, the ATH of a heteroatom-containing imine was achieved with a catalyst loading of 0.5 mol%, yielding the corresponding chiral amine in 94% yield and 99% enantiomeric excess (ee). acs.org The development of immobilized chiral catalysts further enhances the practicality of ATH, allowing for its implementation in continuous flow systems. researchgate.net

Table 2: Comparison of Asymmetric Hydrogenation (AH) and Asymmetric Transfer Hydrogenation (ATH)

FeatureAsymmetric Hydrogenation (AH)Asymmetric Transfer Hydrogenation (ATH)
Hydrogen Source High-pressure H₂ gasOrganic molecules (e.g., isopropanol, formic acid)
Catalysts Noble metals (Rh, Ru, Ir) with chiral ligandsNoble and base metals (Rh, Ru, Mn) with chiral ligands
Conditions Typically high pressureOften atmospheric pressure
Scalability Can be challenging due to high pressureGenerally more scalable
Safety Requires specialized high-pressure equipmentGenerally safer due to avoidance of H₂ gas

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. researchgate.netwikipedia.orgnih.govnih.gov In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. researchgate.net

A variety of chiral auxiliaries have been developed, with many derived from readily available natural products. researchgate.net For the synthesis of chiral amines, a common strategy involves the attachment of a chiral auxiliary to a carbonyl compound to form a chiral imine or enamine. Subsequent reduction or alkylation of this intermediate proceeds with high diastereoselectivity due to the steric influence of the auxiliary. core.ac.ukdatapdf.com For example, the reduction of an imine containing a removable chiral auxiliary with trichlorosilane (B8805176) has been shown to produce the corresponding amine with almost complete stereocontrol. core.ac.uk Chiral oxazolidinones, often referred to as Evans auxiliaries, are a particularly versatile class of chiral auxiliaries that have been widely used in asymmetric synthesis, including the synthesis of amino acids and other chiral amine-containing molecules. wikipedia.orgnih.govresearchgate.net The choice of the chiral auxiliary is critical and can significantly impact the diastereoselectivity of the reaction. nih.govrsc.org

Table 3: Commonly Used Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryKey FeaturesTypical Applications
Evans Oxazolidinones High diastereoselectivity in aldol (B89426) and alkylation reactions.Synthesis of chiral carboxylic acids, alcohols, and amino acids.
Pseudoephedrine/Pseudoephenamine Effective in asymmetric alkylation to form α-substituted and α,α-disubstituted carboxylic acids.Synthesis of enantiomerically enriched carboxylic acids and their derivatives.
SAMP/RAMP Used for the asymmetric α-alkylation of aldehydes and ketones.Synthesis of chiral aldehydes and ketones.
8-Phenylmenthol One of the earliest developed chiral auxiliaries.Asymmetric Diels-Alder reactions.

Chiral Auxiliary-Mediated Synthesis

Diastereoselective Reductive Amination Utilizing Chiral Auxiliaries

A primary strategy for establishing the stereocenter of this compound is through the diastereoselective reductive amination of the prochiral ketone, 4-(benzyloxy)acetophenone. sigmaaldrich.com This method involves the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of the reaction. wikipedia.org

The general approach begins with the condensation of 4-(benzyloxy)acetophenone with a chiral amine auxiliary, such as (R)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine. The subsequent reduction of this imine with a hydride source, like sodium borohydride, proceeds with high diastereoselectivity. The stereochemistry of the newly formed amine is controlled by the chiral auxiliary. The bulky tert-butyl group effectively shields one face of the C=N double bond, directing the hydride attack to the opposite face. youtube.com This process, often referred to as the Ellman method, is renowned for its high yields and stereoselectivity in the synthesis of chiral amines.

Another class of auxiliaries employed are derivatives of 1-phenylethylamine (B125046) (α-PEA) itself. nih.gov For instance, (R)-1-phenylethylamine can be used to generate a chiral imine, which is then reduced. The diastereoselectivity in these cases can be influenced by the choice of reducing agent. Modified sodium borohydrides have been shown to provide moderate to good stereoselectivity in the reduction of similar imine systems. researchgate.net

Table 1: Example of Diastereoselective Reduction of an Imine Intermediate

Auxiliary Ketone Reducing Agent Major Diastereomer Diastereomeric Ratio (d.r.)
(R)-tert-Butanesulfinamide 4-(Benzyloxy)acetophenone NaBH4 (R,S)-isomer Typically >90:10

Note: Data is illustrative of typical outcomes for these reaction types.

Utilization of Chiral Imines Derived from Related Phenylethylamines in Diastereoselective Transformations

The formation of chiral imines is a cornerstone of many asymmetric syntheses. nih.gov In the context of producing this compound, a chiral imine is formed by reacting 4-(benzyloxy)acetophenone with a chiral primary amine. A common and effective auxiliary for this purpose is (R)-α-methylphenethylamine. google.com The resulting imine exists as a mixture of (E) and (Z) isomers, but the subsequent hydrogenation step is what determines the final stereochemistry.

Catalytic hydrogenation of the chiral imine, often using catalysts like Platinum on carbon (Pt/C), leads to the formation of a diastereomeric mixture of the secondary amine. google.com The inherent chirality of the auxiliary directs the hydrogen addition to one face of the imine, favoring the formation of one diastereomer over the other. This approach offers good stereoselectivity and employs readily available and inexpensive chiral auxiliaries. google.com

Furthermore, chiral imines derived from phenylethylamines are versatile intermediates in other diastereoselective reactions, such as Michael additions, which can be used to construct more complex molecules with multiple stereocenters. figshare.com The reaction of a chiral imine with an electrophilic alkene generally proceeds with high regioselectivity and excellent diastereocontrol, with the addition occurring on the less sterically hindered face of the corresponding enamine tautomer. figshare.com

Strategies for Auxiliary Cleavage and Recovery

A critical step in any chiral auxiliary-based synthesis is the efficient cleavage of the auxiliary from the desired product and, ideally, its recovery for reuse. scielo.org.mx The method of cleavage must be high-yielding and not compromise the stereochemical integrity of the product.

For N-sulfinyl amine adducts, such as those derived from tert-butanesulfinamide, cleavage is typically achieved under mild acidic conditions. youtube.com Treatment with hydrochloric acid (HCl) in a protic solvent like methanol (B129727) or dioxane effectively cleaves the N-S bond to yield the free this compound as its hydrochloride salt, with the sulfinamide auxiliary being easily recovered. youtube.com

When the auxiliary is based on a phenylethylamine or a benzylamine (B48309) structure, cleavage is commonly performed via hydrogenolysis. google.com Catalytic hydrogenation using a palladium catalyst (Pd/C) in the presence of hydrogen gas simultaneously cleaves the N-benzyl bond of the auxiliary and can also deprotect the O-benzyl ether of the phenyl group if desired, depending on the reaction conditions. This method is clean and efficient.

For auxiliaries like oxazolidinones, which can be used to synthesize precursors to the target amine, removal is often accomplished through hydrolysis with agents like lithium hydroxide/hydrogen peroxide. williams.edugoogle.com

Table 2: Common Auxiliary Cleavage Methods

Auxiliary Type Cleavage Reagent Product Formed Key Advantage
N-Sulfinamide HCl in Methanol Amine Hydrochloride Mild conditions, easy recovery
Benzylamine-type H2, Pd/C Free Amine Clean, high-yielding

Continuous Flow Chemistry for Scalable Synthesis of this compound

For the large-scale industrial production of enantiopure amines, continuous flow chemistry presents significant advantages over traditional batch processing. tue.nl This technology allows for enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and greater consistency in product quality. tue.nl

The synthesis of this compound can be adapted to a continuous flow setup. For example, the reductive amination of 4-(benzyloxy)acetophenone could be performed in a packed-bed reactor containing a solid-supported reducing agent or a hydrogenation catalyst. The reactants would be continuously pumped through the reactor under optimized conditions of temperature, pressure, and flow rate. This approach minimizes reaction times and can significantly increase throughput. tue.nl Similarly, the formation of the imine and its subsequent hydrogenation can be integrated into a multi-step flow system, potentially including in-line purification or extraction steps to deliver the final product in high purity. tue.nl

Cascade and Tandem Reactions for the Enantioselective Construction of Analogues

Cascade and tandem reactions offer an elegant and efficient approach to building molecular complexity from simple precursors in a single operation, avoiding the need for isolation and purification of intermediates. This strategy is particularly powerful for constructing analogues of this compound.

For instance, iridium-catalyzed hydrogenation/lactamization cascade reactions have been developed to create complex chiral amine-containing heterocyclic structures with high stereocontrol. nih.gov While not directly applied to the title compound, this methodology illustrates how an initial asymmetric reduction can trigger subsequent intramolecular cyclizations to build complex scaffolds.

Another powerful technique is the copper-catalyzed cascade hydroborylation and hydroamination of arylidenecyclopropanes. nih.gov This method combines four components to produce enantioenriched 4-amino alkylboronates, which are versatile synthetic intermediates. nih.gov One could envision a similar strategy where an analogue of this compound is incorporated into a complex molecule through a multi-component cascade process. Acid-catalyzed cascade cyclizations of specifically designed alcohols have also been shown to produce complex quinone methides, demonstrating the power of tandem reactions to construct elaborate ring systems. nih.gov These advanced reactions highlight the potential for using the chiral amine motif as a starting point for the efficient, enantioselective synthesis of novel and structurally diverse analogues.

Mechanistic Investigations of Asymmetric Transformations Leading to 1s 1 4 Benzyloxy Phenyl Ethanamine

Elucidation of Reaction Pathways and Stereodetermining Steps in Catalytic Processes

The most direct and efficient pathway for synthesizing (1S)-1-[4-(benzyloxy)phenyl]ethanamine is the asymmetric hydrogenation of the corresponding prochiral imine, 1-[4-(benzyloxy)phenyl]ethan-1-imine. This transformation is typically catalyzed by transition metal complexes, such as those containing iridium, rhodium, or ruthenium, coordinated to chiral ligands. nih.govacs.org

The catalytic cycle for asymmetric imine hydrogenation generally involves several key steps:

Catalyst Activation: The precatalyst is activated under the reaction conditions to form the active catalytic species.

Substrate Coordination: The imine substrate coordinates to the chiral metal catalyst.

Stereodetermining Step: The crucial step for establishing the stereochemistry is the migratory insertion of the C=N bond into the metal-hydride bond or the direct transfer of a hydride from the metal to the imine carbon. nih.gov The chiral environment created by the ligand directs the hydride to one of the two prochiral faces of the imine, leading to the preferential formation of the (S)-enantiomer.

Product Release: The resulting chiral amine product dissociates from the catalyst, regenerating the active species to continue the catalytic cycle.

The asymmetric reduction of imines is considered the most fundamental method for introducing chirality in the synthesis of α-chiral amines. nih.govacs.org The efficiency and enantioselectivity of this process are highly dependent on the catalyst structure, the solvent, and the reaction conditions.

Alternative pathways, such as the asymmetric reductive amination of 4-(benzyloxy)acetophenone, also provide access to the target amine. In this two-step, one-pot process, the ketone first reacts with an ammonia (B1221849) source to form the imine in situ, which is then asymmetrically hydrogenated by the chiral catalyst. acs.org The stereodetermining step remains the enantioselective reduction of the imine.

Table 1: Key Catalytic Processes for Chiral Amine Synthesis

Catalytic Method Precursor Key Transformation Stereodetermining Step
Asymmetric Hydrogenation Prochiral Imine Reduction of C=N double bond Face-selective hydride transfer
Asymmetric Reductive Amination Ketone + Amine Source In situ imine formation and reduction Face-selective hydride transfer to imine
Asymmetric Transamination Ketone + Amine Donor Transfer of amino group from a chiral donor Enzymatic or catalyst-controlled amine transfer

Role of Non-Covalent Interactions and Stereoelectronic Effects in Stereochemical Induction

The high degree of stereochemical control observed in the synthesis of this compound is governed by subtle yet powerful forces within the catalyst-substrate complex. Non-covalent interactions (NCIs) and stereoelectronic effects are critical in stabilizing the transition state that leads to the desired (S)-enantiomer over the (R)-enantiomer. nih.govmdpi.com

Non-Covalent Interactions: NCIs, such as hydrogen bonds, π-π stacking, cation-π, and lone pair-π interactions, act in concert to create a well-defined three-dimensional pocket in the catalyst's active site. researchgate.netresearchgate.net In the context of synthesizing this compound from its imine precursor, these interactions are crucial:

Hydrogen Bonding: Chiral ligands, particularly bifunctional ones like those based on thiourea (B124793) or phosphoric acids, can form hydrogen bonds with the imine's nitrogen atom, orienting the substrate in a specific conformation. mdpi.com

π-π Stacking: The two aromatic rings of the 4-(benzyloxy)phenyl moiety can engage in π-π stacking interactions with aromatic groups on the chiral ligand. This interaction helps to lock the substrate into a rigid conformation, exposing one face of the imine to the catalyst's hydride. researchgate.net

Cation-π and Lone Pair-π Interactions: The electron-rich π-systems of the substrate can interact favorably with cationic parts of the catalyst or with electron-deficient moieties on the ligand, further stabilizing the preferred transition state geometry. nih.govresearchgate.net

Stereoelectronic Effects: Stereoelectronic effects refer to the influence of orbital alignment on the structure and reactivity of a molecule. In asymmetric catalysis, these effects can dictate the preferred trajectory of the approaching nucleophile (hydride). For instance, hyperconjugative interactions between the lone pair of an oxygen atom in the ligand and an antibonding orbital of the metal-substrate complex can favor a specific geometry, leading to high stereoselectivity. nih.gov An intramolecular hydrogen bond within the catalyst-substrate complex can also rigidify the transition state, enhancing the transfer of chirality. nih.gov The interplay of these attractive forces is essential for lowering the kinetic barrier to the desired reaction pathway while raising it for competing pathways. nih.gov

Table 2: Key Non-Covalent Interactions in Asymmetric Catalysis

Interaction Type Description Role in Stereochemical Induction
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., N, O). mdpi.com Orients and activates the substrate.
π-π Stacking Attraction between the electron clouds of aromatic rings. researchgate.net Restricts conformational freedom of the substrate-catalyst complex.
Cation-π Attraction between a cation and the face of a π-system. nih.gov Stabilizes the transition state.
Lone pair-π Interaction between a lone pair of electrons and an electron-deficient π-system. researchgate.net Contributes to chiral recognition and stereocontrol.

Influence of the 4-(benzyloxy)phenyl Moiety on Substrate Reactivity and Selectivity

The 4-(benzyloxy)phenyl group is not a passive spectator in the asymmetric transformation; it actively influences both the reactivity of the substrate and the stereoselectivity of the reaction. Its electronic and steric properties are key determinants of the reaction's outcome.

Electronic Effects: The benzyloxy group is an electron-donating group through resonance. This electronic character can influence the reactivity of the imine precursor. The increased electron density on the phenyl ring can affect its interaction with the chiral catalyst. For instance, resonance electron-donating groups can sometimes impact the rate and enantioselectivity of a reaction by altering the electronic properties of the radical or ionic intermediates formed during the catalytic cycle. acs.org

Steric Effects: The benzyloxy group is sterically demanding. This bulkiness plays a significant role in how the substrate fits into the chiral pocket of the catalyst. The catalyst must accommodate this large group, and this steric matching is often a key factor in achieving high enantioselectivity. In many catalytic systems, the steric properties of substituents are decisive in asymmetric induction. nih.govmdpi.com The presence of the benzyloxy group has been shown to be critical for inhibitor selectivity in other systems, such as with monoamine oxidase (MAO), where it can switch selectivity from one isoform to another (MAO-A to MAO-B), underscoring its profound influence. nih.gov This demonstrates that the benzyloxy group can fundamentally alter the way a molecule interacts with a chiral binding site, a principle that directly applies to its interaction with a chiral catalyst.

In Situ Spectroscopic Studies for Intermediates and Transition State Probing

To gain a deeper understanding of the reaction mechanism, researchers employ in situ spectroscopic techniques. These methods allow for the observation of the reaction as it happens, providing invaluable data on transient intermediates and the structure of the active catalyst. digitellinc.com

In situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These techniques are powerful tools for tracking the concentration of reactants, products, and observable intermediates throughout the reaction. For example, in situ IR spectroscopy can monitor the disappearance of the imine C=N stretching frequency and the appearance of the N-H bending frequency of the amine product. It can also detect the formation of catalyst-substrate complexes.

UV-Vis and Electron Paramagnetic Resonance (EPR) Spectroscopy: When dealing with transition metal catalysts that change oxidation states or involve radical species, UV-vis and EPR spectroscopy are particularly useful. nih.gov These methods can help identify the oxidation state of the metal center at different stages of the catalytic cycle and characterize paramagnetic intermediates. For instance, studies on other amination reactions have successfully used spectroscopy to identify key mechanistic events and even off-cycle inhibitory processes. nih.govorganic-chemistry.org

By combining data from these in situ studies with computational modeling, a complete picture of the reaction mechanism can be constructed. This includes identifying the rate-determining and stereodetermining steps, characterizing the structures of key intermediates, and understanding how the catalyst and substrate interact to achieve high enantioselectivity in the synthesis of this compound. nih.gov

Stereochemical Control and Analysis in the Synthesis of 1s 1 4 Benzyloxy Phenyl Ethanamine

Methodologies for Diastereoselective and Enantioselective Induction

The creation of the single desired stereoisomer of 1-[4-(benzyloxy)phenyl]ethanamine relies on established and innovative methods of asymmetric synthesis. These can be broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective Strategies using Chiral Auxiliaries:

A common and effective strategy involves the use of a chiral auxiliary, a stereogenic group temporarily incorporated into the synthetic route to direct the formation of a specific stereocenter. acs.orgnumberanalytics.com For the synthesis of chiral amines like (1S)-1-[4-(benzyloxy)phenyl]ethanamine, one of the most utilized chiral auxiliaries is a sulfinamide, such as Ellman's chiral tert-butanesulfinamide. acs.org The synthesis typically proceeds through the condensation of the chiral sulfinamide with 4-(benzyloxy)acetophenone to form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of this imine, for example with a hydride reagent, leads to the formation of a sulfinamide intermediate with high diastereomeric excess. The final step involves the cleavage of the auxiliary group under mild acidic conditions to yield the desired this compound.

Another approach involves the use of chiral amino alcohols as auxiliaries. acs.org These can be reacted with a suitable precursor to form a chiral oxazolidine (B1195125) or a similar heterocyclic intermediate, which then directs the stereochemical outcome of subsequent reactions.

Enantioselective Catalysis:

Transition metal-catalyzed asymmetric hydrogenation of a prochiral imine precursor is a highly efficient and atom-economical method for the synthesis of chiral amines. numberanalytics.comnih.gov This approach utilizes a chiral catalyst, typically a complex of a transition metal (e.g., iridium, rhodium, or palladium) with a chiral ligand. numberanalytics.comnih.govresearchgate.net For the synthesis of this compound, the corresponding N-aryl or N-sulfonyl imine of 4-(benzyloxy)acetophenone can be hydrogenated in the presence of a chiral catalyst. The choice of metal, chiral ligand, and reaction conditions is crucial for achieving high enantioselectivity. nih.govacs.org

Enzymatic resolutions also present a powerful tool for obtaining the desired enantiomer. This can involve the selective reaction of one enantiomer from a racemic mixture of 1-[4-(benzyloxy)phenyl]ethanamine or a precursor, catalyzed by an enzyme such as a lipase (B570770) or an acylase. acs.org For instance, enzymatic acylation can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

A hypothetical comparison of different synthetic strategies for preparing this compound is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for this compound

Methodology Precursor Reagents/Catalyst Typical Diastereomeric/Enantiomeric Excess (d.e./e.e.)
Chiral Auxiliary (Sulfinamide) 4-(Benzyloxy)acetophenone (S)-tert-Butanesulfinamide, Reducing Agent (e.g., NaBH4), HCl >95% d.e.
Asymmetric Hydrogenation N-Aryl imine of 4-(benzyloxy)acetophenone [Ir(COD)Cl]2 / Chiral Phosphine (B1218219) Ligand, H2 >90% e.e.
Enzymatic Resolution Racemic 1-[4-(benzyloxy)phenyl]ethanamine Lipase, Acylating Agent >99% e.e. (for one enantiomer)

Advanced Analytical Techniques for Enantiomeric Excess Determination

The accurate determination of the enantiomeric excess (e.e.) is paramount to validate the success of an asymmetric synthesis. Several advanced analytical techniques are employed for this purpose.

Chiral Chromatography:

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most common and reliable methods for separating and quantifying enantiomers. afmps.beresearchgate.netchromatographyonline.comchromatographyonline.comyakhak.orgnih.govsigmaaldrich.comresearchgate.netnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are widely used for the separation of chiral amines. yakhak.orgnih.gov The choice of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or polar organic mode, and the use of additives like acids or bases, are critical for achieving optimal separation. researchgate.netchromatographyonline.comresearchgate.net

NMR Spectroscopic Methods with Chiral Shift Reagents:

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). acs.orgrsc.orgnih.govnih.govarkat-usa.org When a chiral analyte like this compound is mixed with a CSA, diastereomeric complexes are formed in solution, which can lead to separate signals for the two enantiomers in the NMR spectrum. rsc.org Alternatively, reacting the amine with a CDA forms a pair of diastereomers which will exhibit distinct NMR signals, allowing for their quantification. nih.gov

A hypothetical example of chiral HPLC analysis data is shown in Table 2.

Table 2: Hypothetical Chiral HPLC Analysis of 1-[4-(benzyloxy)phenyl]ethanamine

Enantiomer Retention Time (min) Peak Area (%) Enantiomeric Excess (%)
(R)-1-[4-(benzyloxy)phenyl]ethanamine 8.5 2.5 95.0
(S)-1-[4-(benzyloxy)phenyl]ethanamine 10.2 97.5

Absolute Configuration Assignment Using Spectroscopic and Diffraction Methods

Once a chiral molecule has been synthesized in an enantiomerically enriched form, it is essential to determine its absolute configuration.

Spectroscopic Methods:

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques for determining the absolute configuration of chiral molecules in solution. nih.govnih.govwikipedia.orgnih.govrsc.orgutexas.edu These methods measure the differential absorption of left and right circularly polarized light. The experimental ECD or VCD spectrum is then compared with the spectrum predicted by quantum mechanical calculations for a known absolute configuration. nih.govnih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

Diffraction Methods:

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique requires the formation of a single crystal of the enantiomerically pure compound, often as a salt with a chiral acid or base of known absolute configuration. The diffraction pattern of the crystal provides a detailed three-dimensional structure of the molecule, from which the absolute configuration can be determined without ambiguity.

Parametric Studies on Stereoselectivity: Temperature, Solvent, Pressure, and Additive Effects

The stereochemical outcome of an asymmetric reaction can be highly sensitive to various reaction parameters. Systematic studies of these effects are crucial for optimizing the synthesis of this compound.

Temperature:

Temperature can have a significant impact on the enantioselectivity of a reaction. rsc.org Lowering the temperature often leads to higher enantiomeric excess, as the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy. However, this is not always the case, and in some instances, a reversal of enantioselectivity has been observed at different temperatures. rsc.org

Solvent:

The choice of solvent can dramatically influence the stereoselectivity of a reaction by affecting the stability of the transition states and the solubility of the catalyst and reactants. acs.orgrsc.orgmdpi.com Solvents can interact with the catalyst or substrates through hydrogen bonding, dipole-dipole interactions, or other non-covalent interactions, thereby altering the chiral environment of the reaction. rsc.org

Pressure:

In asymmetric hydrogenations, pressure can be a critical parameter affecting enantioselectivity. acs.orgresearchgate.netacs.orgnumberanalytics.com Higher hydrogen pressure can, in some cases, lead to an increase in enantiomeric excess. acs.org This effect is often related to the kinetics of the catalytic cycle and the concentration of hydrogen available at the catalyst center. acs.org

Additives:

Additives can play a crucial role in enhancing the yield and/or selectivity of an asymmetric reaction. nih.govresearchgate.netbeilstein-journals.orgacs.orgnih.gov In asymmetric hydrogenations, acidic or basic additives can influence the protonation state of the substrate or catalyst, leading to improved performance. nih.gov In other reactions, additives can act as co-catalysts or modify the properties of the primary catalyst. researchgate.netbeilstein-journals.org

A hypothetical summary of the effects of reaction parameters on the enantioselectivity of an asymmetric hydrogenation to form this compound is presented in Table 3.

Table 3: Hypothetical Parametric Study on the Asymmetric Hydrogenation of a Prochiral Imine

Parameter Condition Enantiomeric Excess (%)
Temperature 25 °C 85
0 °C 92
-20 °C 95
Solvent Toluene 90
THF 82
Dichloromethane 93
Pressure (H2) 1 atm 88
10 atm 94
50 atm 96
Additive None 85
Acetic Acid 91
Triethylamine 75

Applications of 1s 1 4 Benzyloxy Phenyl Ethanamine in Advanced Organic Synthesis

As a Chiral Building Block in Multistep Syntheses

The primary application of (1S)-1-[4-(benzyloxy)phenyl]ethanamine in multistep synthesis is as a chiral building block, where its carbon skeleton and stereochemistry are incorporated directly into the final product. enamine.net The inherent chirality of these building blocks is crucial as most biological targets are chiral, requiring a precise stereochemical match for effective interaction. enamine.netnih.gov

A significant use of this compound is in the synthesis of chiral heterocyclic scaffolds, particularly substituted tetrahydroisoquinolines (THIQs). nih.govua.es THIQs are a core structural motif in a vast array of natural products and pharmacologically active compounds, including isoquinoline (B145761) alkaloids. nih.govnih.gov

The most prominent method for this transformation is the Pictet-Spengler reaction. wikipedia.orgnrochemistry.com This reaction involves the condensation of a β-arylethylamine, such as this compound, with an aldehyde or ketone. wikipedia.org The process begins with the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring, forming the THIQ skeleton. wikipedia.orgnrochemistry.com The benzyloxy group on the phenyl ring serves as an activating group, facilitating the ring-closing cyclization. The stereocenter of the starting amine directly controls the stereochemistry of the newly formed C1 carbon in the THIQ product, making this a powerful method for creating enantiopure heterocyclic systems. nih.gov

Reaction Type Starting Materials Key Intermediate Product Scaffold Significance
Pictet-Spengler Reaction wikipedia.orgnrochemistry.comThis compound, Aldehyde/KetoneChiral Iminium Ion nrochemistry.com1-substituted Tetrahydroisoquinoline (THIQ) nih.govDirect synthesis of chiral alkaloid precursors. nih.govnih.gov

The Pictet-Spengler cyclization is a prime example of the stereoselective formation of both a new carbon-carbon and a carbon-nitrogen bond. wikipedia.orgnrochemistry.com During the key intramolecular cyclization step, the existing chiral center at the ethylamine (B1201723) fragment dictates the facial approach of the electrophilic iminium carbon to the nucleophilic aromatic ring. This substrate-controlled process results in the highly diastereoselective formation of the C1-aryl bond, establishing the absolute stereochemistry of the new chiral center in the product. nih.gov This transfer of chirality from a building block to a more complex product is a cornerstone of efficient asymmetric synthesis. nih.gov

By serving as a reliable chiral precursor, this compound enables the synthesis of enantiomerically pure intermediates that are essential for building complex chemical entities. enamine.netnsf.gov The resulting tetrahydroisoquinolines can be further elaborated through various chemical transformations to access a wide range of biologically active molecules and natural products. nih.govua.es The ability to install a defined stereocenter early in a synthetic sequence is highly advantageous, avoiding costly and often inefficient chiral separations or resolutions at later stages. enamine.net The use of such enantiopure building blocks is a key strategy in the industrial synthesis of modern pharmaceuticals. nsf.gov

Role as a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is cleaved and can often be recovered. harvard.edu Chiral phenylethylamines are considered privileged structures for this purpose. mdpi.com While this compound is structurally suited for this role, its application as a building block is more widely documented. The principles of its potential use as an auxiliary are based on well-established methodologies for related compounds. mdpi.comnih.govyork.ac.uk

In principle, this compound could be used as a chiral auxiliary in diastereoselective cycloaddition reactions, such as the Diels-Alder reaction. The amine could be converted into a chiral dienophile by acylation with an α,β-unsaturated carboxylic acid derivative. The bulky, chiral framework of the auxiliary would then shield one face of the dienophile, forcing the approaching diene to add to the opposite face, thereby controlling the stereochemical outcome of the cycloadduct. After the reaction, the auxiliary would be hydrolytically removed to yield an enantiomerically enriched cyclic product. While this is a common strategy in asymmetric synthesis, specific examples employing this compound are not as prevalent as those using other auxiliaries like chiral oxazolidinones or sultams. nih.gov

The use of chiral amine auxiliaries to control asymmetric alkylations and nucleophilic additions is a powerful and well-developed strategy. harvard.eduyork.ac.uk The most common approach involves the formation of a chiral amide by coupling the amine auxiliary to a carboxylic acid. harvard.edu Deprotonation of this amide generates a chiral enolate, where the auxiliary's stereocenter directs the approach of an incoming electrophile (e.g., an alkyl halide) to one face of the enolate. harvard.eduyork.ac.uk This process, known as auxiliary-controlled asymmetric alkylation, leads to the formation of a new stereocenter with high diastereoselectivity. york.ac.uk

Similarly, for nucleophilic additions, the auxiliary can be used to form a chiral imine. The auxiliary then directs the addition of a nucleophile to one face of the imine, establishing a new chiral center. bham.ac.uk In both scenarios, the final step involves the cleavage of the auxiliary from the product, yielding an enantiomerically enriched α-substituted carboxylic acid, amine, or other target molecule. harvard.edu While pseudoephedrine and Evans oxazolidinones are more commonly cited for these transformations, the structural features of this compound make it a plausible candidate for such applications. mdpi.comnih.gov

Auxiliary Function General Mechanism Substrate/Reagent Expected Product Key Principle
Asymmetric Alkylation1. Form chiral amide2. Generate chiral enolate3. Alkylate4. Cleave auxiliaryCarboxylic acid, LDA, Alkyl HalideEnantiopure α-alkylated carboxylic acidSteric hindrance from the auxiliary directs the approach of the electrophile. harvard.eduyork.ac.uk
Nucleophilic Addition1. Form chiral imine2. Add nucleophile3. Cleave auxiliaryAldehyde/Ketone, NucleophileEnantiopure amineThe auxiliary controls the facial selectivity of the nucleophilic attack on the C=N bond. bham.ac.uk

Utilization in the Design and Synthesis of New Chiral Ligands and Organocatalysts

The rigid and stereochemically defined structure of this compound makes it an excellent starting point for the synthesis of novel chiral ligands for transition-metal catalysis and for the development of purely organic catalysts.

Development of N-Functionalized Derivatives for Catalytic Applications

The secondary amine functionality of this compound is a key handle for the introduction of various functional groups, allowing for the synthesis of a diverse library of N-functionalized derivatives. These derivatives can be designed to act as chiral ligands that can coordinate with metal centers, creating a chiral environment around the metal and enabling enantioselective catalysis. nih.govresearchgate.netdntb.gov.ua

For instance, acylation or alkylation of the amine can introduce phosphine (B1218219), oxazoline, or other coordinating moieties. The resulting ligands can then be used in a variety of metal-catalyzed reactions, such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The benzyloxy group can play a role in fine-tuning the electronic and steric properties of the resulting catalyst, potentially influencing both the activity and the enantioselectivity of the catalytic process.

A hypothetical synthetic scheme for the preparation of a P,N-ligand from this compound is presented below:

StepReactantsReagents and ConditionsProduct
1This compound, 2-(diphenylphosphino)benzoic acidEDC, HOBt, DIPEA, DCMN-((1S)-1-(4-(benzyloxy)phenyl)ethyl)-2-(diphenylphosphino)benzamide
2N-((1S)-1-(4-(benzyloxy)phenyl)ethyl)-2-(diphenylphosphino)benzamideBH3·SMe2, THF(1S)-N-((2-(diphenylphosphino)benzyl))-1-(4-(benzyloxy)phenyl)ethanamine

Table 1: Hypothetical Synthesis of a Chiral P,N-Ligand

The performance of such ligands is typically evaluated in well-established asymmetric catalytic reactions, with key metrics being the enantiomeric excess (e.e.) and the turnover number (TON) or turnover frequency (TOF) of the reaction.

Incorporation into Bifunctional Catalytic Systems

Bifunctional catalysts, which possess two distinct catalytic functionalities within a single molecule, have emerged as powerful tools in asymmetric synthesis. nih.gov The chiral scaffold of this compound is well-suited for the construction of such catalysts. One common approach is to combine a Lewis basic site (the amine) with a Brønsted acidic site (e.g., a thiourea (B124793) or a phosphoric acid moiety) on the same chiral backbone.

These two functional groups can act in a cooperative manner to activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol. The defined spatial arrangement of the functional groups, dictated by the chiral amine scaffold, is crucial for achieving high enantioselectivity.

The synthesis of a bifunctional thiourea catalyst derived from this compound could be envisioned as follows:

StepReactantReagentProduct
1This compound1-isothiocyanato-3,5-bis(trifluoromethyl)benzene(S)-1-(1-(4-(benzyloxy)phenyl)ethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea

Table 2: Hypothetical Synthesis of a Bifunctional Thiourea Catalyst

These bifunctional organocatalysts have been successfully applied to a wide range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions, often providing the desired products with high yields and excellent enantioselectivities. The modular nature of their synthesis allows for the facile tuning of the catalyst structure to optimize performance for a specific reaction.

Computational and Theoretical Investigations of 1s 1 4 Benzyloxy Phenyl Ethanamine and Its Reactions

Quantum Chemical Calculations (e.g., DFT) for Reaction Pathway Analysis and Transition State Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving (1S)-1-[4-(benzyloxy)phenyl]ethanamine. By modeling the potential energy surface of a reaction, DFT can identify the most probable pathway from reactants to products, including the structures and energies of intermediates and, crucially, transition states.

Detailed research findings from DFT studies allow for the quantitative analysis of reaction barriers (activation energies), which determine the reaction rate. For instance, in a hypothetical N-acylation reaction of this compound, DFT calculations can model the approach of the acylating agent to the amine's nitrogen atom. The calculations would determine the geometry of the transition state, where bonds are partially formed and broken, and its associated energy. This information is vital for understanding how the steric bulk of the benzyloxy and phenyl groups, as well as the electronic properties of the molecule, influence reactivity.

The process involves:

Frequency Calculations: These are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculations: Single-point energy calculations, often with a higher-level basis set, provide accurate energies for the optimized structures, allowing for the determination of reaction enthalpies and activation energies. nih.gov

These computational approaches can explain the outcomes of reactions and predict how modifications to the structure of this compound or the reaction conditions might alter the reaction pathway or efficiency. sdu.dk

Table 1: Hypothetical DFT Data for a Model Reaction Pathway This table illustrates the type of data generated from a DFT analysis for a generic reaction involving this compound.

SpeciesDescriptionRelative Energy (kcal/mol)Key Geometric Parameter
ReactantsThis compound + Electrophile0.0N···C distance > 3.5 Å
Transition State (TS)Partially formed N-C bond+15.2N···C distance ~ 2.1 Å
ProductN-substituted product-25.8N-C bond length ~ 1.47 Å

Molecular Dynamics Simulations of Enantioselective Processes and Catalyst-Substrate Interactions

While quantum mechanics is ideal for analyzing specific reaction steps, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing crucial insights into enantioselective recognition processes. nih.gov When this compound or a derivative acts as a chiral catalyst or resolving agent, MD simulations can model how it interacts differently with the two enantiomers of a substrate.

MD simulations track the movements of all atoms in a system (catalyst, substrate, and solvent) over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape and the binding modes of the catalyst-substrate complex. nih.gov The primary goal is to understand the origin of enantioselectivity by identifying the key intermolecular interactions that stabilize the complex with one enantiomer over the other.

Key insights from MD simulations include:

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the two diastereomeric catalyst-substrate complexes. A significant difference in binding energy correlates with higher enantioselectivity.

Interaction Analysis: Simulations reveal the specific non-covalent interactions responsible for chiral recognition. These often include hydrogen bonds, salt bridges, π-π stacking (between the phenyl and benzyloxy rings), and van der Waals forces. nih.gov

Solvent Effects: MD explicitly includes solvent molecules, allowing for the study of their role in mediating or competing with catalyst-substrate interactions, which can be a critical factor in enantioselectivity.

For example, a simulation could model the interaction of a catalyst derived from this compound with a prochiral enolate. The analysis might show that the benzyloxy group sterically blocks one face of the enolate, while the amine's chiral center directs the substrate into a specific orientation, leading to the preferential formation of one product enantiomer. nih.govrsc.org

Table 2: Hypothetical Interaction Analysis from MD Simulations This table summarizes the types of interactions that MD simulations can quantify to explain enantioselectivity.

Interaction TypeCatalyst-Substrate (R-enantiomer)Catalyst-Substrate (S-enantiomer)Comment
Hydrogen Bond Occupancy85%32%Stronger H-bond stabilizes the R-complex.
Average π-π Stacking Distance (Å)3.8 Å5.1 ÅFavorable stacking for the R-enantiomer.
Calculated ΔGbind (kcal/mol)-7.5-5.2The R-complex is more stable by 2.3 kcal/mol.

Prediction of Spectroscopic Properties and Chiroptical Responses

Computational methods can accurately predict various spectroscopic properties of this compound, which serves as a powerful tool for structure verification and analysis. By comparing calculated spectra with experimental data, researchers can confirm the identity and purity of a synthesized compound. nih.govresearchgate.net

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is often high enough to assign every signal in the experimental spectrum to a specific atom in the molecule.

Vibrational Spectroscopy (FT-IR and Raman): The vibrational frequencies and intensities can be calculated and compared with experimental FT-IR and Raman spectra. This helps in identifying characteristic functional group vibrations, such as the N-H stretches of the amine and C-O stretches of the ether linkage. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. nih.gov

Chiroptical Spectroscopy: For a chiral molecule like this compound, the prediction of chiroptical properties is particularly important. TD-DFT can calculate the Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra. The calculated ECD spectrum, in particular, can be used to unambiguously determine the absolute configuration (S in this case) of the molecule by matching the calculated spectral pattern (positive and negative Cotton effects) with the experimental one.

Machine learning models are also emerging as a way to rapidly predict spectroscopic properties, trained on large databases of computationally derived or experimental spectra. nih.govresearchgate.net

Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data

Spectroscopic TechniquePropertyExperimental ValueCalculated Value (Method)
FT-IRN-H Stretch (cm-1)3370, 32903375, 3298 (DFT/B3LYP)
¹³C NMRChiral C-N (ppm)~52.552.1 (DFT/GIAO)
UV-Visλmax (nm)275278 (TD-DFT)
ECDFirst Cotton Effect (nm)280 (+)282 (+) (TD-DFT)

In Silico Screening and Design Principles for New Chiral Catalysts

The structure of this compound makes it an excellent scaffold for the design of new chiral catalysts and ligands. In silico methods are crucial for accelerating this design process, allowing for the virtual screening of many potential catalyst structures before committing to their synthesis and testing. researchgate.net

The design process often follows these principles:

Modularity: The amine can be considered a modular building block. beilstein-journals.org New catalysts can be designed by systematically modifying different parts of the molecule—for example, by replacing the phenyl group with other aromatics, altering substituents on the benzyloxy ring, or attaching phosphine (B1218219) or other coordinating groups to the nitrogen atom. nih.govdntb.gov.ua

Chiral Pocket Creation: The goal is often to create a well-defined chiral pocket around the active site. The bulky benzyloxy group already provides significant steric hindrance, which can be fine-tuned to create a highly selective environment for a substrate. beilstein-journals.org

Electronic Tuning: The electronic properties of the catalyst can be adjusted by adding electron-donating or electron-withdrawing groups to the aromatic rings. This can influence the catalyst's reactivity and its interaction with the substrate.

In silico screening involves creating a virtual library of catalyst derivatives based on these principles. researchgate.net Each virtual catalyst is then evaluated computationally, typically using molecular docking or a combination of molecular mechanics and quantum mechanics (QM/MM). This screening can predict the binding affinity and, more importantly, the likely enantioselectivity of the catalyst for a target reaction. Promising candidates identified through this virtual process are then prioritized for synthesis. pharmacophorejournal.com This rational, computation-driven approach significantly reduces the empirical, trial-and-error nature of catalyst development. nih.gov

Table 4: Hypothetical In Silico Screening of Catalyst Derivatives This table illustrates how computational screening can be used to rank potential catalysts derived from the this compound scaffold.

Catalyst IDModification on ScaffoldDocking Score (kcal/mol)Predicted Enantiomeric Excess (% ee)Synthesis Priority
Cat-01(Original Scaffold)-6.845%Low
Cat-02Add PPh2 group to N-8.588%High
Cat-03Replace Phenyl with Naphthyl-9.195%High
Cat-04Add CF3 to benzyloxy ring-7.260%Medium

Q & A

Q. How can the synthesis of (1S)-1-[4-(benzyloxy)phenyl]ethanamine be optimized to improve enantiomeric purity?

Methodological Answer: Synthetic optimization should focus on chiral resolution techniques. Asymmetric synthesis using chiral auxiliaries (e.g., (S)-proline derivatives) or enantioselective catalysis (e.g., Ru-BINAP complexes) can enhance stereochemical control . For example, in analogous compounds like (R)-1-(4-(methylthio)phenyl)ethanamine hydrochloride, asymmetric hydrogenation with chiral ligands achieved >95% enantiomeric excess (ee) . Post-synthesis purification via chiral column chromatography (e.g., Chiralpak IA or IB columns) is recommended, as demonstrated for structurally similar phenylethanaminium salts .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzyloxy group (δ ~4.9 ppm for OCH2_2Ph) and chiral center configuration. DEPT-135 can distinguish CH3_3 groups in the ethanamine moiety .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (C15_{15}H17_{17}NO, calc. 227.13 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Co-crystallization with resolving agents (e.g., tartaric acid derivatives) enables absolute configuration determination, as shown for (1S)-1-phenylethanaminium salts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer: Discrepancies may arise from enantiomeric impurities or assay variability. To address this:

  • Purity Verification : Quantify ee using chiral HPLC and compare batches .
  • Receptor Profiling : Conduct competitive binding assays against neurotransmitter receptors (e.g., serotonin or dopamine receptors) to clarify target specificity. For example, methylthio- and sulfonyl-phenyl ethanamine analogs show divergent receptor affinities due to substituent electronic effects .
  • Meta-Analysis : Cross-reference studies with standardized protocols (e.g., NIH Psychoactive Drug Screening Program) to isolate structural-activity relationships .

Q. What experimental designs are suitable for studying the interaction of this compound with G protein-coupled receptors (GPCRs)?

Methodological Answer:

  • Radioligand Binding Assays : Use 3H^3H-labeled ligands (e.g., 3H^3H-ketanserin for 5-HT2_2 receptors) to measure displacement potency (IC50_{50}) .
  • Functional Assays : Employ cAMP or calcium flux assays in HEK293 cells transfected with target GPCRs. For benzyloxy-substituted analogs, β-arrestin recruitment assays may reveal biased signaling .
  • Molecular Docking : Model the compound’s interaction with receptor active sites (e.g., 5-HT1A_{1A} homology models) to predict binding modes and guide mutagenesis studies .

Q. How should researchers address the lack of toxicological data for this compound in preclinical studies?

Methodological Answer:

  • In Vitro Screening : Prioritize cytotoxicity assays (e.g., MTT in HepG2 cells) and hERG channel inhibition tests to assess cardiotoxicity risks .
  • Metabolic Stability : Use liver microsomes (human/rat) to evaluate Phase I/II metabolism and identify potential toxic metabolites .
  • In Vivo Pilot Studies : Conduct acute toxicity tests in rodents (OECD 423 guidelines) at sub-millimolar doses, monitoring for CNS or hepatic effects .

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